N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C27H27N5O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and 3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C27H27N5O2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H27N5O2/c1-32(2)23-12-8-21(9-13-23)19-28-31-27(33)26-18-25(29-30-26)22-10-14-24(15-11-22)34-17-16-20-6-4-3-5-7-20/h3-15,18-19H,16-17H2,1-2H3,(H,29,30)(H,31,33)/b28-19+ |
InChI Key |
HWADLPFFTHKJGH-TURZUDJPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCCC4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCCC4=CC=CC=C4 |
Origin of Product |
United States |
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